![molecular formula C11H11NO2 B077371 2,3-Dimethyl-1H-indole-5-carboxylic acid CAS No. 14844-73-6](/img/structure/B77371.png)
2,3-Dimethyl-1H-indole-5-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 2,3-Dimethyl-1H-indole-5-carboxylic acid and its analogs often involves strategic functionalization of the indole ring. Methods such as Dieckmann cyclization and Ullmann reactions are common for the preparation of indole carboxylic acids and their derivatives, providing a pathway to 3-hydroxy, 3-alkoxy, and 3-alkyl indole carboxylic acids and esters (Unangst et al., 1987). Additionally, the use of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal has been described for the protection of carboxylic acids in the synthesis of indolylamides, showcasing the versatility in synthetic approaches for indole derivatives (Arai et al., 1998).
Molecular Structure Analysis
The molecular structure of indole carboxylic acids is characterized by the presence of hydrogen-bonded cyclic carboxylic acid dimers and sheet structures formed through intermolecular hydrogen bonds. For instance, the crystal structure of indole-3-carboxylic acid reveals centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers, linked into a sheet structure (Smith et al., 2003).
Chemical Reactions and Properties
Indole carboxylic acids undergo a variety of chemical reactions, reflecting their chemical properties. For example, the aza-Friedel-Crafts reaction catalyzed by carboxylic acid in water demonstrates the reactivity of the indole moiety towards the synthesis of 3-substituted indoles, a reaction that underscores the versatility of indole carboxylic acids in chemical synthesis (Shirakawa & Kobayashi, 2006).
Physical Properties Analysis
The physical properties of this compound, like its solubility, melting point, and crystalline structure, are critical for its application in various fields. These properties are often determined through crystallography and spectroscopy. For instance, indole-2-carboxylic acid displays specific crystal and molecular structures characterized by orthogonal space groups and intermolecular hydrogen bonding, indicative of its solid-state behavior (Morzyk-Ociepa et al., 2004).
Scientific Research Applications
Oligomerization and Derivative Formation : Indole derivatives, including indole-5-carboxylic acid, can react with thiols to yield complex compounds with potential applications in organic synthesis (Mutulis et al., 2008).
Optical Imaging for Cancer Detection : A water-soluble near-infrared dye derived from an indole carboxylic acid variant has been developed for cancer detection using optical imaging. This dye shows increased quantum yield and potential for use in molecular-based beacons for cancer detection (Pham et al., 2005).
Synthesis of Novel Compounds : Indole carboxylic acids can be used to synthesize various derivatives, such as furo[indole] derivatives, which have potential applications in organic and medicinal chemistry (Grinev et al., 1977).
Biological Activities : Indole alkaloids isolated from fungi, including derivatives of indole carboxylic acids, have been studied for their antifungal properties (Levy et al., 2000).
Anti-inflammatory and Analgesic Activities : Microwave-assisted synthesis of indole and furan derivatives, including indole carboxylic acid, has been explored, with some compounds showing good anti-inflammatory and analgesic activities (Sondhi et al., 2007).
Catalyst in Electrochemical Reactions : Indole-5-carboxylic acid has been used as a covalent bonding agent in a composite catalyst for oxygen reduction reactions, indicating its utility in electrochemical applications (Yu et al., 2014).
Selective Oxidation of Dopamine : Carboxylic acid substituted indoles have been studied for their application in the selective oxidation of dopamine, a significant neurotransmitter (Singh et al., 2009).
Mechanism of Action
Target of Action
It is known that indole derivatives bind with high affinity to multiple receptors , which suggests that this compound may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . The specific interactions and resulting changes caused by this compound would need further investigation.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Result of Action
It has been reported that 2,3-dimethylindoles show anticancer properties against various cancer cell lines . This suggests that this compound could potentially have cytotoxic effects.
properties
IUPAC Name |
2,3-dimethyl-1H-indole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-6-7(2)12-10-4-3-8(11(13)14)5-9(6)10/h3-5,12H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJGIMZYCBPOBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351225 | |
Record name | 2,3-Dimethyl-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14844-73-6 | |
Record name | 2,3-Dimethyl-1H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethyl-1H-indole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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